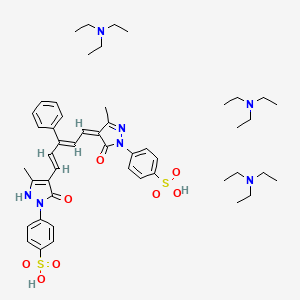
Neurodye RH-155
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neurodye RH-155 is a neuron-tracing dye used primarily for monitoring membrane potential, synaptic activity, and ion channel activity of neurons. It has been utilized in various scientific studies to examine the effects of different compounds on neuronal activity, providing high spatial and temporal resolution for observing dynamic patterns of neuronal activity .
Chemical Reactions Analysis
Neurodye RH-155 undergoes various types of chemical reactions, including:
Oxidation: The dye can undergo oxidation reactions, which may alter its fluorescence properties.
Reduction: Reduction reactions can also affect the dye’s fluorescence.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Neurodye RH-155 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and interactions at the molecular level.
Biology: Employed in neuron-tracing studies to monitor neuronal activity and synaptic transmission.
Medicine: Utilized in research to understand the effects of various drugs on neuronal activity and to study neurological disorders.
Industry: Applied in the development of new diagnostic tools and techniques for monitoring neuronal activity
Mechanism of Action
Neurodye RH-155 exerts its effects by binding to neuronal membranes and altering its fluorescence properties in response to changes in membrane potential. This allows researchers to monitor changes in neuronal activity with high spatial and temporal resolution. The dye interacts with ion channels and synaptic proteins, providing insights into the molecular targets and pathways involved in neuronal signaling .
Comparison with Similar Compounds
Neurodye RH-155 is unique in its ability to provide high-resolution monitoring of neuronal activity. Similar compounds include:
Neurodye RH-237: Another neuron-tracing dye with different excitation and emission properties.
Neurodye RH-795: A dye used for similar applications but with distinct spectral properties.
Compared to these dyes, this compound offers specific advantages in terms of its fluorescence properties and suitability for certain experimental conditions .
Properties
Molecular Formula |
C49H71N7O8S2 |
|---|---|
Molecular Weight |
950.3 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-[5-methyl-4-[(1E,3Z,5Z)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]-3-phenylpenta-1,3-dienyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C31H26N4O8S2.3C6H15N/c1-20-28(30(36)34(32-20)24-10-14-26(15-11-24)44(38,39)40)18-8-23(22-6-4-3-5-7-22)9-19-29-21(2)33-35(31(29)37)25-12-16-27(17-13-25)45(41,42)43;3*1-4-7(5-2)6-3/h3-19,32H,1-2H3,(H,38,39,40)(H,41,42,43);3*4-6H2,1-3H3/b18-8+,23-9-,29-19-;;; |
InChI Key |
MYAUCHIHPIGZSR-HVURARNKSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C(=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)/C5=CC=CC=C5 |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC(=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


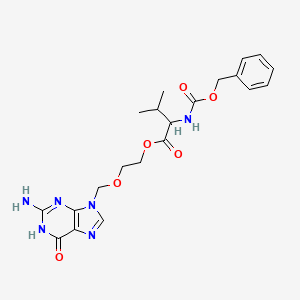
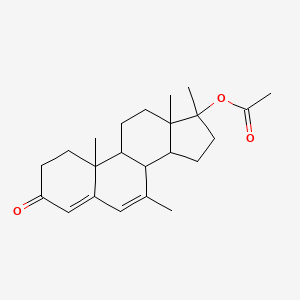
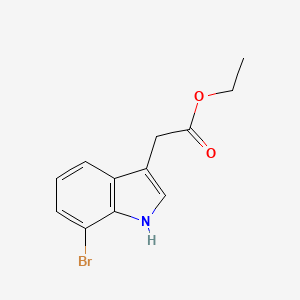
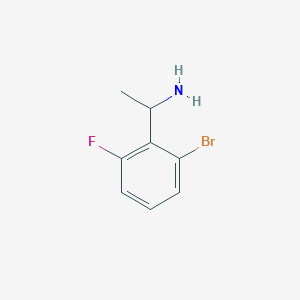
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
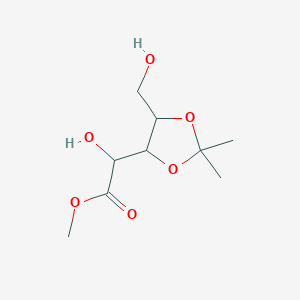
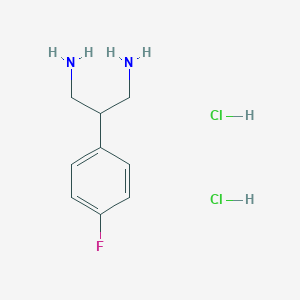
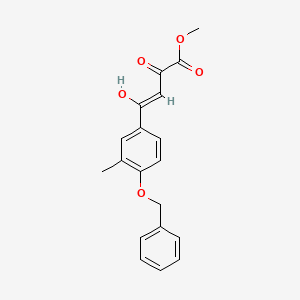
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
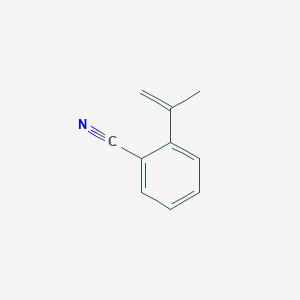

![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)
